ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, an ethyl ester group, and a diethylaminoethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The ethyl ester group can be introduced through esterification reactions, and the diethylaminoethoxy side chain can be added via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diethylaminoethoxy side chain may facilitate binding to specific sites, while the indole core can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the diethylaminoethoxy moiety but lacks the indole core.
3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one: Contains a similar side chain but has a steroid core instead of an indole ring.
Uniqueness
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is unique due to its combination of an indole core with an ethyl ester and a diethylaminoethoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 5-[2-(diethylamino)ethoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-4-19(5-2)9-10-22-14-7-8-15-13(11-14)12-16(18-15)17(20)21-6-3/h7-8,11-12,18H,4-6,9-10H2,1-3H3 |
InChI Key |
XWJNGJWHOWDJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.